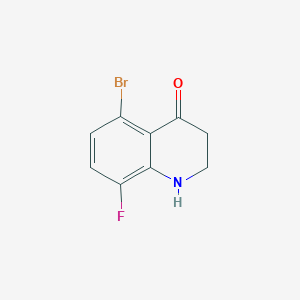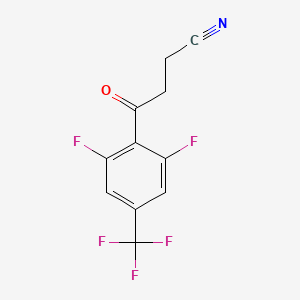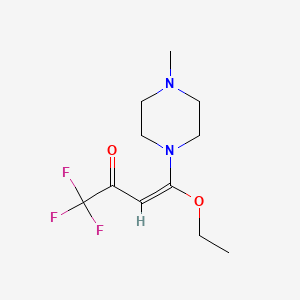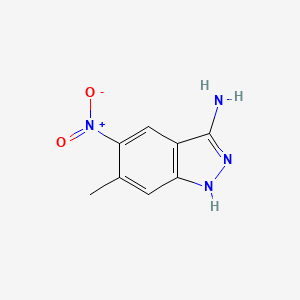
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydroquinolinone core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Cyclization: The final step involves cyclization to form the dihydroquinolinone core, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), organolithium compounds
Major Products Formed:
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinolinone derivatives
Applications De Recherche Scientifique
Chemistry: 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the development of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparaison Avec Des Composés Similaires
5-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-fluoro-2,3-dihydroquinolin-4(1H)-one:
5-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Substitution of bromine with chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness: The combination of bromine and fluorine atoms in 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Propriétés
Formule moléculaire |
C9H7BrFNO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
5-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-2,12H,3-4H2 |
Clé InChI |
URLOFSHBZBITFE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=CC(=C2C1=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)





![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

